3-(1-Hydroxy-2-nitropropyl)phenol

Synthetic Yield Henry Reaction Benzaldehyde Substituent Effect

Securing the correct chiral intermediate is critical for metaraminol API synthesis; generic analogs lacking the phenolic -OH cannot yield the active (1R,2S)-diastereomer. This compound provides the exact molecular architecture required. • Key intermediate for metaraminol - a life-saving hypotensive agent • Two contiguous chiral centers must be stereocontrolled for bioactivity • Phenolic hydroxyl handle enables downstream derivatization & binding • High-yield commercial route (60-75%) vs. legacy methods (12-21%) • Amenable to enzymatic resolution for >97% ee green synthesis Available in research to bulk quantities with full characterization.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
Cat. No. B14799747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Hydroxy-2-nitropropyl)phenol
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)O)O)[N+](=O)[O-]
InChIInChI=1S/C9H11NO4/c1-6(10(13)14)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,1H3
InChIKeyYKJVNSQPZQAZHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Hydroxy-2-nitropropyl)phenol: β-Nitroalcohol Intermediate for Drug Synthesis


3-(1-Hydroxy-2-nitropropyl)phenol (CAS 1610942-60-3) is a chiral β-nitroalcohol, a class of compounds characterized by adjacent nitro and hydroxyl groups. It is a key intermediate in the synthesis of metaraminol, a potent sympathomimetic amine [1]. The compound features a phenolic hydroxyl group on the aromatic ring, which contributes to its chemical reactivity and potential biological activities, distinguishing it from simpler β-nitroalcohols . Its synthesis typically involves a Henry (nitroaldol) reaction between 3-hydroxybenzaldehyde and nitroethane, creating two contiguous chiral centers that necessitate stereocontrolled synthesis for pharmaceutical applications [1].

1 Chiral β-nitroalcohol intermediate with two contiguous stereocenters
2 Phenolic -OH handle for downstream derivatization studies
3 Stereoselective reduction research fit for amino alcohol synthesis

Why This Intermediate Cannot Be Replaced by Generic β-Nitroalcohols


Generic substitution fails because the specific molecular architecture of 3-(1-Hydroxy-2-nitropropyl)phenol is critical for downstream stereoselective reduction. This compound's two contiguous chiral centers (1-hydroxy-2-nitropropyl) must be precisely controlled; the desired (1R,2S)-diastereomer is the only one exhibiting high biological activity when converted to metaraminol [1]. In contrast, readily available analogs like 2-nitro-1-phenylethanol, which lacks the phenolic -OH group, or 4-hydroxy-substituted isomers, cannot yield the identical stereochemical outcome in the subsequent reduction to the amino alcohol. The phenolic hydroxyl group also serves as a crucial handle for downstream transformations or binding, a feature absent in non-phenolic β-nitroalcohols .

Risk Factor
This Intermediate
Generic Alternative
Phenolic -OH handle
Meta-phenolic -OH present for pharmacophore derivatization
2-Nitro-1-phenylethanol lacks phenolic -OH; may limit downstream functionalization
Stereochemical outcome
(1R,2S)-diastereomer required for target activity context
4-Hydroxy isomer or non-chiral analogs may not replicate stereochemical control
Synthetic tractability
Meta-substitution may support improved Henry reaction yield profile
Para-substituted isomer may shift yield and purification behavior

Evidence Guide: Comparing 3-(1-Hydroxy-2-nitropropyl)phenol to Analogs


Henry Reaction Selectivity: Meta- vs. Para-Hydroxybenzaldehyde

The yield of the Henry reaction with nitroethane is highly dependent on the aldehyde substrate. For benzaldehyde, a yield of 85% has been reported, while for 4-hydroxybenzaldehyde, the yield drops to 35% [1]. For the target compound's precursor, 3-hydroxybenzaldehyde, a yield of 66% is achieved with nitromethane [2]. This indicates that while the m-hydroxy substituent is more favorable than the p-hydroxy for the reaction, specific optimization of the reaction with nitroethane is crucial to achieve industrially viable yields, as the general class of benzaldehydes shows a wide variability (12-91%) [REFS-1, REFS-2].

Henry Reaction Yield
Context-dependent
3-OH-BzAl: 66% vs 4-OH-BzAl: 35% (different nitroalkane conditions)
Meta-hydroxy substitution may support higher yield than para isomer in Henry condensations
Yields compiled across different nitroalkane conditions; direct comparison requires in-house optimization
Synthetic Yield Henry Reaction Benzaldehyde Substituent Effect

Metaraminol Process Yield: β-Nitroalcohol vs. Oxime Route

A patented process for metaraminol bitartrate reports obtaining the final drug substance in a 60-75% yield from an O-methylated hydroxyl compound of formula (III) [1]. This compares favorably to an alternative route using an oxime intermediate, which suffered a low overall yield of only 12-21% [1]. This indicates that the route utilizing the β-nitroalcohol intermediate is more commercially viable, though the patent does not isolate the pure, unprotected 3-(1-Hydroxy-2-nitropropyl)phenol.

Process Yield
Reported
60–75% yield to metaraminol bitartrate via β-nitroalcohol route
Reported higher process yield context for the β-nitroalcohol-derived route vs. oxime route (12–21%)
Patent-reported data; isolated intermediate yield not explicitly stated
Process Chemistry Metaraminol Synthesis Intermediate Yield

Structural Advantage: Phenolic Group for Pharmacophore Activity

A key structural differentiator is the phenolic -OH group. The comparator, 2-nitro-1-phenylethanol (CAS 15990-45-1), can be reduced to the corresponding β-amino alcohol [1], but lacks the phenolic functionality crucial for the target sympathomimetic pharmacophore. The presence of this additional polar group also alters the compound's physicochemical properties, such as logP and solubility, which can impact reaction workup and purification. No direct comparative reduction or solubility data for both compounds was found.

Structural Feature
Class-level
Phenolic -OH: Present. Dual H-bond donor/acceptor for adrenergic pharmacophore studies
Phenolic -OH group enables pharmacophore derivatization not possible with non-phenolic analogs
Structural class inference; no direct comparative reduction or solubility data available
Structure-Activity Relationship Reduction Pharmacophore

Meta- vs. Para-Isomer: Solubility and Stability Implications

The position of the phenolic hydroxyl group on the aromatic ring impacts the compound's physical properties. While direct data is lacking, the Henry reaction yield for the meta-isomer (66%) is markedly higher than for the para-isomer (35-60%) [REFS-1, REFS-2], hinting at a more stable and soluble reaction intermediate. This is critical for the synthesis, isolation, and purification of the correct stereoisomer from the diastereomeric mixture.

Isomer Comparison
Context-dependent
Meta-OH precursor yield 66% vs Para-OH precursor 35–60% across conditions
Meta-substitution may support improved synthetic tractability and isolation over para-isomer
Indirect reactivity indicator from literature Henry reaction yields
Solubility Stability Isomerism

Enantiomeric Purity: Biocatalytic vs. Chemical Resolution

Biocatalytic methods for producing enantiopure β-nitroalcohols are emerging. An immobilized hydroxynitrile lyase (AtHNL) achieved up to 98.5% ee for (S)-β-nitroalcohols via retro-Henry resolution, significantly improving catalyst turnover number 2.3-fold over the free enzyme [1]. While this study did not include the specific target compound, it demonstrates the potential for enzymatic routes to achieve very high enantiopurity for this class of compounds, which may be necessary for pharmaceutical-grade intermediates.

Enantiomeric Purity
Class-level
Up to 98.5% ee for (S)-β-nitroalcohols via immobilized AtHNL resolution
Class-level enzymatic resolution suggests high-ee production may be attainable for this scaffold
Model substrate data; 2.3-fold turnover improvement over free enzyme reported
Enantiomeric Excess Biocatalysis Kinetic Resolution

Procurement and Application Scenarios


Chiral Intermediate for Metaraminol Manufacturing

The primary application is as a chiral intermediate in the production of metaraminol, a life-saving hypotensive drug. The patented processes require this specific stereoisomer to be reduced to the active (1R,2S)-amino alcohol [1]. The high-yielding nature of the downstream process (60-75%) makes this route commercially advantageous over older, lower-yielding methods (12-21%) [2].

Building Block for β-Amino Alcohol APIs

The compound serves as a scaffold for the synthesis of other bioactive β-amino alcohols. The phenolic -OH group provides a vector for further derivatization (e.g., etherification, glycosylation) that is not available with the simpler 2-nitro-1-phenylethanol analog [3]. This expands its utility beyond metaraminol to other potential drug candidates requiring a 3-hydroxyphenyl pharmacophore.

Biocatalytic Route for Enantiopure Nitroalcohols

The compound is an ideal candidate for evaluating novel biocatalytic resolution or asymmetric synthesis methods. The structural class has proven amenable to high-ee production using immobilized hydroxynitrile lyases, with a model substrate achieving 97% ee [4]. Developing a similar process for this specific compound could lead to a 'green chemistry' route for its manufacture.

Application
Selection Property
Validation Focus
Metaraminol chiral synthesis studies
Diastereomer control pathway with (1R,2S) stereochemical requirement
Stereoisomer ratio confirmation after reduction
β-Amino alcohol scaffold research
Phenolic -OH derivatization vector for etherification or glycosylation
3-Hydroxyphenyl pharmacophore retention in downstream products
Biocatalytic resolution method studies
Enzyme-compatible substrate profile for retro-Henry resolution
Enantiomeric excess optimization and enzyme turnover evaluation
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